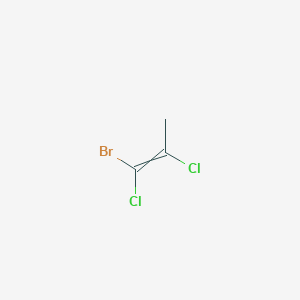
3,3-Difluorocyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluorocyclopropene is a fluorinated cyclopropene derivative with the molecular formula C₃H₂F₂ This compound is characterized by the presence of two fluorine atoms attached to the cyclopropene ring, which significantly influences its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocyclopropene typically involves the cycloaddition reaction of 1-iodoalkynes with difluorocarbene. Difluorocarbene can be generated from the decomposition of FSO₂CF₂COOSiMe₃ in diglyme in the presence of 10 mol% NaF at 120°C . This method yields 3,3-difluoro-1-iodocyclopropenes, which can be further functionalized.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluorocyclopropene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain in the cyclopropene ring, it can undergo ring-opening reactions, especially in the presence of nucleophiles or under catalytic conditions.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with azomethine ylides to form novel fluorinated scaffolds.
Common Reagents and Conditions:
Difluorocarbene Generation: FSO₂CF₂COOSiMe₃ in diglyme with NaF.
Nucleophiles: Various nucleophiles can be used for substitution and ring-opening reactions.
Catalysts: Transition metal catalysts are often employed to facilitate cycloaddition and other reactions.
Major Products:
Fluorinated Scaffolds: Products from cycloaddition reactions.
Substituted Cyclopropenes: Products from substitution reactions.
Applications De Recherche Scientifique
3,3-Difluorocyclopropene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3-Difluorocyclopropene is primarily influenced by the presence of the fluorine atoms, which can affect the electronic distribution and reactivity of the compound. The fluorine atoms can stabilize negative charges and influence the compound’s interaction with biological targets. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the cyclopropene ring .
Comparaison Avec Des Composés Similaires
1,1-Difluorocyclopropane: Another fluorinated cyclopropane derivative with similar reactivity but different substitution patterns.
Gem-Difluorocyclopropanes: These compounds also contain two fluorine atoms but differ in their substitution and ring structure.
Uniqueness: 3,3-Difluorocyclopropene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other fluorinated cyclopropanes. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
56830-75-2 |
|---|---|
Formule moléculaire |
C3H2F2 |
Poids moléculaire |
76.04 g/mol |
Nom IUPAC |
3,3-difluorocyclopropene |
InChI |
InChI=1S/C3H2F2/c4-3(5)1-2-3/h1-2H |
Clé InChI |
XPQHBPQNFWBFNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)







![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)

